molecular formula C11H15NO B8694746 (3-Cyclopropyl-4-methoxyphenyl)methanamine CAS No. 1112851-35-0

(3-Cyclopropyl-4-methoxyphenyl)methanamine

Cat. No. B8694746
Key on ui cas rn: 1112851-35-0
M. Wt: 177.24 g/mol
InChI Key: UWIKASUAPYGFDW-UHFFFAOYSA-N
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Patent
US08003797B2

Procedure details

Lithium aluminum hydride in diethyl ether (17.3 ml, 1.0 M, 17.3 mmol, 3.0 eq) was carefully added over twenty minutes to a solution of 3-cyclopropyl-4-methoxybenzonitrile (8-2, 1.0 g, 5.77 mmol, 1.0 eq) in tetrahydrofuran (28.9 ml) at 0° C. under nitrogen atmosphere. The resulting dark orange mixture was allowed to stir at 0° C. for 30 min, then carefully quenched in the following order: water (1.0 ml), 15% NaOH aqueous (1.0 ml) and water (3.0 ml). The resulting emulsion was stirred at room temperature for 30 min. Several spatula amounts of magnesium sulfate was added to the mixture to remove any water. The entire mixture was filtered through a pad of sodium sulfate, washing with ethyl acetate. The collected filtrate was concentrated to give the product (8-3) as a yellow oil. ESI+MS [M-16]+ C11H15NO: 161.1 found, 161.2 required.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
28.9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)C.[CH:12]1([C:15]2[CH:16]=[C:17]([CH:20]=[CH:21][C:22]=2[O:23][CH3:24])[C:18]#[N:19])[CH2:14][CH2:13]1>O1CCCC1>[CH:12]1([C:15]2[CH:16]=[C:17]([CH2:18][NH2:19])[CH:20]=[CH:21][C:22]=2[O:23][CH3:24])[CH2:14][CH2:13]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
17.3 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
1 g
Type
reactant
Smiles
C1(CC1)C=1C=C(C#N)C=CC1OC
Name
Quantity
28.9 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
carefully quenched in the following order
STIRRING
Type
STIRRING
Details
The resulting emulsion was stirred at room temperature for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
Several spatula amounts of magnesium sulfate was added to the mixture
CUSTOM
Type
CUSTOM
Details
to remove any water
FILTRATION
Type
FILTRATION
Details
The entire mixture was filtered through a pad of sodium sulfate
WASH
Type
WASH
Details
washing with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The collected filtrate was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)C=1C=C(C=CC1OC)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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